Mexiprostil

Description

Historical Trajectory of Prostaglandin (B15479496) Research and Discovery Paradigms

The investigation into prostaglandins (B1171923) began in the 1930s when Ulf von Euler, a Swedish physiologist, and M.W. Goldblatt independently discovered that extracts from seminal vesicles could lower blood pressure and cause smooth muscle contraction. Current time information in Oost-Vlaanderen, BE.stemcell.com Von Euler named the active substance "prostaglandin," believing it originated from the prostate gland. nih.govlookchem.comacs.org For decades, the chemical nature of these substances remained elusive.

A significant breakthrough occurred in the 1950s when Sune K. Bergström and his team successfully purified two primary prostaglandins, Prostaglandin E (PGE) and Prostaglandin F (PGF), and determined their chemical structures. stemcell.comlookchem.com Bergström's work revealed that prostaglandins are not a single entity but a family of related compounds. Current time information in Oost-Vlaanderen, BE. He also discovered that these lipids are biosynthesized from unsaturated fatty acids, primarily arachidonic acid. stemcell.comlookchem.com

Further research by Bengt I. Samuelsson elucidated the metabolic pathways of arachidonic acid, identifying key intermediates like endoperoxides and discovering related compounds such as thromboxanes. stemcell.com Concurrently, John R. Vane discovered prostacyclin and, in 1971, made the seminal finding that aspirin-like drugs inhibit the cyclooxygenase (COX) enzyme, thereby blocking prostaglandin synthesis. lookchem.comacs.org This collective body of work, which laid the foundation for understanding this entire class of molecules, was recognized with the 1982 Nobel Prize in Physiology or Medicine awarded to Bergström, Samuelsson, and Vane. stemcell.comacs.org

Table 1: Key Milestones in Prostaglandin Research

| Year | Discovery | Key Scientist(s) | Citation |

|---|---|---|---|

| 1930s | Discovery of prostaglandin activity in seminal fluid. | Ulf von Euler, M.W. Goldblatt | Current time information in Oost-Vlaanderen, BE.stemcell.comnih.gov |

| 1957-1960s | Purification and structural elucidation of PGE and PGF. | Sune K. Bergström | Current time information in Oost-Vlaanderen, BE.stemcell.comlookchem.com |

| 1960s | Elucidation of prostaglandin biosynthesis from arachidonic acid and discovery of thromboxanes. | Bengt I. Samuelsson | stemcell.comlookchem.com |

| 1969 | Total synthesis of Prostaglandin F2α and Prostaglandin E2. | Elias James Corey | acs.org |

| 1971 | Discovery that aspirin (B1665792) inhibits prostaglandin synthesis. | John R. Vane | acs.org |

Evolution of Synthetic Prostaglandin Analog Design

The successful isolation of natural prostaglandins was followed by intense efforts in chemical synthesis. A landmark achievement was the first total synthesis of Prostaglandin F2α and Prostaglandin E2 by Elias James Corey in 1969. acs.org However, natural prostaglandins exhibit chemical and metabolic instability, limiting their research applications. This instability spurred the development of synthetic analogs designed for greater stability and enhanced biological activity. Current time information in Oost-Vlaanderen, BE.

A key challenge with natural prostaglandins like PGE2 is their rapid metabolic inactivation, particularly when administered orally. nih.gov Foundational studies in the 1970s by researchers such as Andre Robert demonstrated that chemical modifications could overcome this limitation. nih.govcaymanchem.com It was discovered that adding methyl groups to the carbon skeleton, for instance at the C15 or C16 position, could protect the molecule from rapid degradation by enzymes like 15-hydroxy prostaglandin dehydrogenase. stemcell.comnih.govcaymanchem.com This strategic methylation not only increased the compound's half-life but also significantly enhanced its potency. nih.gov The development of compounds like 15-methyl PGE2 and 16,16-dimethyl PGE2 exemplified this design paradigm, transforming transient natural molecules into long-acting research agents. nih.govcaymanchem.com

The pursuit of more efficient and versatile synthetic routes led to the development of convergent synthesis strategies. acs.orgacs.org Methods such as the "three-component coupling" process were designed to assemble the complex prostaglandin framework by sequentially linking the α- and ω-side chains to a core cyclopentenone ring structure. nih.gov These advanced synthetic methods facilitate the creation of a diverse array of analogs, allowing for systematic structure-activity relationship (SAR) studies to fine-tune their biological properties. acs.orgacs.org

Positioning of Mexiprostil within the Eicosanoid Chemical Space

This compound belongs to the eicosanoid family of signaling molecules. Eicosanoids are derived from the oxidation of 20-carbon polyunsaturated fatty acids, with arachidonic acid being the most common precursor. mdpi.commdpi.com This family is broadly categorized into sub-classes including prostaglandins, thromboxanes, leukotrienes, and lipoxins, which regulate a vast array of physiological processes. mdpi.comresearchgate.net

Prostaglandins are a principal subclass of eicosanoids, characterized by a cyclopentane (B165970) ring within their 20-carbon structure. acs.org They are synthesized via the cyclooxygenase (COX) pathway. researchgate.net Prostaglandins are further classified into series (e.g., A, D, E, F) based on the functional groups attached to the cyclopentane ring. This compound is a synthetic analog of Prostaglandin E1 (PGE1). nih.gov PGE1, like other "1-series" prostaglandins, is derived from the fatty acid Dihomo-γ-linolenic acid (DGLA). mdpi.com

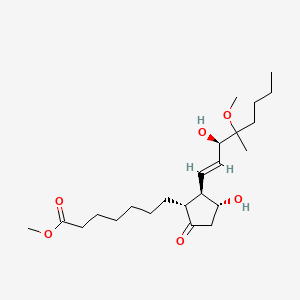

This compound is chemically designated as 16(R)-16-methoxy-16-methyl PGE1 methyl ester. nih.gov Its structure incorporates several key modifications compared to natural PGE1:

Methyl Ester: The carboxylic acid at the C1 position is esterified to a methyl group.

C16 Modifications: It possesses both a methyl group and a methoxy (B1213986) group at the C16 position on the ω-side chain.

These modifications are intentional design elements. As established by earlier research on related analogs, the substitution at C16 is a strategic placement to block enzymatic degradation, thereby enhancing the molecule's metabolic stability and biological half-life. nih.govcaymanchem.com

Overview of Foundational Academic Studies Pertaining to this compound

The synthesis and characterization of this compound were described in academic literature, primarily focusing on its chemical construction. Foundational work by Van Hijfte and Kolb detailed a highly convergent synthesis for this compound. acs.org Their approach, published in the late 1980s and early 1990s, utilized the three-component coupling process. acs.orgnih.gov This strategy involves the Michael addition of the appropriate ω-side chain to an enantiomerically pure, protected (R)-4-hydroxy-cyclopentenone, followed by the introduction of the α-side chain. nih.gov

Further synthetic studies were contributed by Sato and colleagues, who developed a practical synthesis for the specific ω-side chain unit of this compound. researchgate.netacs.org Their work also described the use of a two-component coupling process for the assembly of the final molecule. These synthetic achievements provided a robust platform for producing this compound and related analogs for further investigation.

The chemical design of this compound is rooted in the structure-activity relationship (SAR) studies of similar compounds. Research by Guzzi and coworkers in 1986 explored the biological properties of a series of 16-methoxy-16-methyl prostaglandins, providing the scientific rationale for the specific structural modifications seen in this compound. acs.org These studies collectively represent the foundational chemical research that enabled the creation and characterization of this compound as a specific and stable prostaglandin analog.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 15-methyl PGE2 |

| 16,16-dimethyl PGE2 |

| Arachidonic Acid |

| Aspirin |

| Dihomo-γ-linolenic acid (DGLA) |

| Leukotrienes |

| Lipoxins |

| This compound |

| Prostacyclin |

| Prostaglandin E1 (PGE1) |

| Prostaglandin E2 (PGE2) |

| Prostaglandin F (PGF) |

| Prostaglandin F2α |

| Prostaglandins |

Structure

2D Structure

3D Structure

Properties

CAS No. |

88980-20-5 |

|---|---|

Molecular Formula |

C23H40O6 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C23H40O6/c1-5-6-15-23(2,29-4)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-3/h13-14,17-18,20-21,25-26H,5-12,15-16H2,1-4H3/b14-13+/t17-,18-,20-,21-,23?/m1/s1 |

InChI Key |

GGDWDKDPRJFMHD-ZXYUVVQBSA-N |

SMILES |

CCCCC(C)(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)OC |

Isomeric SMILES |

CCCCC(C)([C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O)OC |

Canonical SMILES |

CCCCC(C)(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)OC |

Synonyms |

15 alpha,16(R),16-methyl-16-methoxy-PGE1 15 alpha,16(R),16-methyl-16-methoxy-prostaglandin E1 15 alpha,16-methyl-16-methoxy-PGE1 MDL 646 MDL-646 mexiprostil |

Origin of Product |

United States |

Elucidation of Mexiprostil S Molecular and Cellular Interaction Mechanisms

Investigations into Prostaglandin (B15479496) Receptor Subtype Binding and Selectivity

Prostaglandins (B1171923) mediate a wide array of physiological and pathological processes by activating a family of G protein-coupled receptors (GPCRs) designated as prostaglandin E (EP) receptors. eurekalert.org There are four main subtypes of the EP receptor: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways. eurekalert.orgnih.gov The specific effects of a prostaglandin analog like mexiprostil are determined by its binding affinity and selectivity for these receptor subtypes.

Studies in various model systems have sought to delineate the EP-receptor subtypes with which this compound interacts. In a rabbit skin model of inflammation, a panel of thirteen prostaglandin E analogs, including this compound, were investigated to identify the EP-receptor subtypes involved in vasodilation and plasma exudation. patsnap.comnih.gov In this model, this compound was classified as a weaker vasodilator and a weaker potentiator of exudation compared to potent analogs like PGE2 and misoprostol. patsnap.comnih.gov The analysis from this study suggested the involvement of the EP2-receptor subtype in the potentiation of plasma exudation, primarily through vasodilation. nih.gov

Further research utilizing bovine luteal plasma membranes provided a pharmacological evaluation of prostaglandin binding. nih.gov These studies indicated the presence of a luteal EP receptor with high affinity for PGE1, PGE2, and agonists of EP3 receptors, and some agonists of EP2 receptors. nih.gov While not directly naming this compound, this research contributes to the broader understanding of EP receptor pharmacology in specific tissues.

Studies on bovine corpus luteum have shown that prostaglandins selective for the EP3 receptor subtype, such as sulprostone (B1662612) and enprostil, exhibit high (nanomolar) affinity for [3H]PGE1 and [3H]PGE2 binding sites. psu.edu This suggests that analogs with structural similarities might also interact with EP3 receptors. The relative potencies of various prostaglandin analogs in functional assays often correlate with their binding affinities. For instance, the EP3 receptor is known to be activated by various synthetic compounds, including sulprostone and misoprostol. wikipedia.org

| Prostaglandin Analog | Observed Effect in Rabbit Skin Model | Inferred Receptor Interaction |

| This compound | Weaker vasodilator and potentiator of exudation. patsnap.comnih.gov | Implied interaction with EP2 receptors. nih.gov |

| PGE2, Misoprostol | Potent vasodilators and potentiators of exudation. patsnap.comnih.gov | EP2 receptor involvement. nih.gov |

| Butaprost | Weaker vasodilator and potentiator of exudation. patsnap.comnih.gov | EP2 selective agonist. |

| Sulprostone | No vasodilation, modest potentiation of BK exudation. nih.gov | Potent and moderately selective EP3 agonist. patsnap.com |

Studies on Intracellular Signaling Cascade Modulation

The binding of a prostaglandin analog to its receptor initiates a cascade of intracellular events, ultimately leading to a cellular response. These signaling pathways are complex and can involve various second messengers and protein kinases.

The adenylate cyclase/cyclic AMP (cAMP) pathway is a major signaling mechanism for several EP receptor subtypes. yeastgenome.org Specifically, EP2 and EP4 receptors couple positively to adenylate cyclase through a Gs protein, leading to an increase in intracellular cAMP levels. sigmaaldrich.com Conversely, EP3 receptors can couple negatively to adenylate cyclase via a Gi protein, resulting in decreased cAMP levels. sigmaaldrich.com

Given that studies in a rabbit skin model suggest EP2 receptor involvement for this compound's effects on inflammation, it is plausible that this compound can modulate the adenylate cyclase/cAMP pathway. nih.gov Activation of EP2 receptors by an agonist would be expected to stimulate adenylate cyclase, increase cAMP production, and subsequently activate protein kinase A (PKA). arvojournals.org This pathway is known to be involved in various cellular processes, including smooth muscle relaxation and inhibition of inflammation. nih.gov

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and development. rockland.comcpn.or.kr It is broadly classified into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. wikipathways.orgwikipedia.org While a direct link between this compound and the Wnt signaling pathway is not established in the provided search results, there are theoretical points of intersection.

Prostaglandin E2 has been shown to activate the canonical Wnt pathway by promoting the nuclear accumulation of β-catenin. This interaction can be mediated through the EP2 and EP4 receptors and the subsequent activation of the PI3K/Akt signaling cascade, which can inactivate GSK-3β, a key component of the β-catenin destruction complex. cpn.or.kr If this compound acts as an agonist at EP2 or EP4 receptors, it could potentially influence Wnt signaling through this mechanism. The non-canonical Wnt/calcium pathway also offers a potential, though less direct, link, as it involves changes in intracellular calcium, a known downstream effect of some EP receptors. wikipedia.org

Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a vast array of cellular functions. libretexts.orgfrontiersin.org The EP1 receptor subtype is primarily coupled to the Gq/11 protein, which activates phospholipase C (PLC). nih.govsigmaaldrich.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cusabio.comnih.gov IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. cusabio.com

While the primary actions of this compound in some models appear to be linked to the EP2 receptor and cAMP pathway, the possibility of it interacting with EP1 or EP3 receptors, which can also influence calcium signaling, cannot be entirely ruled out without specific binding data. nih.govsigmaaldrich.com The EP3 receptor, for instance, can couple to Gq/11 in addition to Gi, thereby also leading to increases in intracellular calcium. sigmaaldrich.com An increase in intracellular calcium can activate various downstream effectors, including calmodulin and protein kinase C (PKC), which can lead to cellular responses like smooth muscle contraction and modulation of inflammatory processes. cusabio.comembopress.org

Examination of Enzyme Interactions and Modulation by this compound

The biological activity of prostaglandin analogs like this compound is initiated following the synthesis of endogenous prostaglandins, a process in which cyclooxygenase (COX) enzymes play a pivotal role. Prostaglandins are synthesized from arachidonic acid through a cascade of enzymatic reactions. binasss.sa.cruiuc.edu The primary mechanism of action for this compound and other prostaglandin E (PGE) analogs is not the modulation of the enzymes that produce them, but rather direct interaction with specific cell surface receptors to elicit a physiological response.

Interaction with Cyclooxygenase (COX) Isozymes in Research Models

Prostaglandin H synthase (PGHS), commonly known as cyclooxygenase (COX), exists in two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is responsible for producing prostanoids that regulate physiological processes, while COX-2 is an inducible enzyme, with its expression being upregulated during inflammation to produce prostanoid mediators that trigger inflammatory responses. proteopedia.orgclevelandclinic.org

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes. proteopedia.orgnih.gov However, prostaglandin analogs such as this compound function downstream of this enzymatic step. They are synthetic molecules designed to mimic the action of endogenous prostaglandins (like PGE1 and PGE2) at their specific receptors. drugbank.com Current research indicates that the primary mechanism of this compound involves agonism at prostaglandin E receptors, rather than direct enzymatic inhibition or modulation of COX-1 or COX-2. Its effects are a consequence of the COX pathway having produced the natural prostaglandins it is designed to mimic, but it does not appear to regulate the COX enzymes themselves.

Modulation of Other Eicosanoid-Metabolizing Enzymes

The eicosanoid biosynthetic pathway is complex, involving several key enzymes beyond the COX isoforms. After COX enzymes convert arachidonic acid to prostaglandin H2 (PGH2), terminal prostaglandin synthases catalyze the formation of specific prostaglandins, such as prostaglandin E synthase (PGES) which produces PGE2. binasss.sa.cruiuc.edu Another major branch of the arachidonic acid cascade involves the lipoxygenase (LOX) enzymes (e.g., 5-LOX, 12-LOX), which produce leukotrienes and other inflammatory mediators. patsnap.comscielo.brmdpi.comnih.gov

Similar to its relationship with COX enzymes, this compound is not known to directly modulate the activity of these other eicosanoid-metabolizing enzymes. Pharmacological studies of this compound and its analogs focus on their interactions at the receptor level. The therapeutic goal of a synthetic analog like this compound is to selectively activate specific prostaglandin receptor subtypes to achieve a desired physiological outcome, bypassing the need to influence the complex enzymatic cascade that precedes receptor activation.

Comparative Mechanistic Analysis with Other Prostaglandin E Analogs

The therapeutic utility and specific effects of various prostaglandin E analogs are determined by their unique chemical structures, which in turn dictate their binding affinity and selectivity for the different prostaglandin E (EP) receptor subtypes.

Structural Determinants of Mechanistic Divergence

The structure-activity relationship (SAR) of prostaglandin analogs is a key area of research for developing drugs with specific effects. slideshare.netamazon.comresearchgate.netkcl.ac.uk For prostaglandin E analogs, critical structural features that influence their activity include the configuration of hydroxyl groups at the C-11 and C-15 positions and the nature of the omega-tail (the lower side chain). nih.gov

This compound is a synthetic analog of prostaglandin E1, specifically a 16-methoxy-16-methyl derivative. nih.gov This modification at the C-16 position is a significant structural determinant that distinguishes it from other analogs and natural PGE1. Research into the synthesis of 16-methoxy-16-methyl prostaglandins has shown that these modifications markedly increase the ratio of gastric antisecretory to diarrheogenic effects. nih.gov The specific stereochemistry at both the C-15 and C-16 positions is critical for its biological activities. nih.gov

In contrast, other PGE analogs have different structural modifications that lead to varied activity profiles:

Misoprostol features a C-16 hydroxyl group and a C-16 methyl group, along with an esterified carboxyl group, which contributes to its activity and metabolic stability. nih.gov

Gemeprost is also a PGE1 analog, characterized as 16,16-dimethyl-delta2-PGE1 methyl ester. nih.govresearchgate.net

Sulprostone , a PGE2 analog, has a phenoxy group in its omega-chain and a sulfonamide group in place of the carboxylic acid, which confers high selectivity for the EP3 receptor. nucleos.comrndsystems.com

Receptor Specificity Comparisons Across Analogs

The diverse physiological effects of PGE2 and its analogs are mediated by four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. binasss.sa.crwikipedia.org These receptors are coupled to different intracellular signaling pathways, and the specific profile of receptor activation by an analog determines its ultimate biological effect.

EP1 Receptors: Activation typically leads to an increase in intracellular calcium.

EP2 and EP4 Receptors: Activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP).

EP3 Receptors: These receptors are more complex, with multiple splice variants that can couple to different G proteins to either inhibit or stimulate adenylyl cyclase, or increase intracellular calcium. nih.gov

This compound, being a PGE1 analog, primarily interacts with these EP receptors. While detailed binding affinity data (Ki values) for this compound across all EP receptor subtypes are not extensively published in readily available literature, its pharmacological actions suggest it functions as an EP receptor agonist. In a rabbit skin model, this compound was found to be a weaker vasodilator and a weaker potentiator of inflammation compared to PGE2 and misoprostol, with analyses suggesting the involvement of the EP2 receptor subtype in these effects.

The table below summarizes the known receptor specificities for several common PGE analogs, providing a basis for comparing their mechanistic profiles.

| Compound | Primary Receptor Subtype(s) | Notes |

| This compound | EP agonist (EP2 involvement suggested) | A PGE1 analog; noted as a weaker vasodilator compared to PGE2 and misoprostol. |

| Misoprostol | EP3, EP4 (higher affinity); EP1, EP2 (lower affinity) | A PGE1 analog. At lower concentrations, it shows relative specificity for EP3 and EP4 receptors. nih.gov |

| Sulprostone | EP3, EP1 (high affinity) | A PGE2 analog known for its high selectivity for EP3 and EP1 receptors. nih.govrndsystems.com |

| Gemeprost | EP3, EP1 | A PGE1 analog that causes uterine contractions, suggesting action on contractile EP receptors like EP1 and EP3. scielo.brmdpi.com |

| Dinoprostone (PGE2) | EP1, EP2, EP3, EP4 | The endogenous ligand, which binds with high affinity to all four EP receptor subtypes. wikipedia.org |

This comparative analysis highlights how structural modifications among prostaglandin E analogs lead to distinct receptor interaction profiles, which in turn are responsible for their unique pharmacological activities.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Mexiprostil Analogs

Methodological Approaches to SAR Elucidation

The exploration of the SAR of Mexiprostil and its analogs has been approached through various methodologies, ranging from traditional chemical modifications to modern computational techniques.

Systematic Chemical Modification and Analog Design

A primary strategy in understanding the SAR of this compound involves the systematic chemical modification of the prostaglandin (B15479496) scaffold. This approach focuses on altering specific functional groups and assessing the impact on biological activity. Key research in this area has involved the synthesis and evaluation of various diastereoisomers of 16-methoxy-16-methyl prostaglandins (B1171923), including analogs of PGF2α, PGE2, and PGE1.

One of the pivotal studies in this domain involved the synthesis of pure diastereoisomers of 16-methoxy-16-methyl-PGE1, with this compound (designated as MDL 646) being one of the PGE1 derivatives. This research demonstrated that the introduction of the methyl and methoxy (B1213986) groups at the C-16 position significantly enhances the ratio of antisecretory to diarrheogenic action, a desirable therapeutic profile. The study underscored the critical role of the stereochemistry at both the C-15 and C-16 positions for biological activity.

The design of these analogs often involves multi-step synthetic pathways. For instance, the synthesis of diverse prostaglandin derivatives has been achieved through parallel synthesis techniques, allowing for the rapid generation of a library of analogs for biological screening. This method facilitates the exploration of a wider chemical space around the core prostaglandin structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of compounds with their biological activities. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR are highly applicable to understanding its mechanistic profile.

A typical QSAR study on prostaglandin analogs would involve the following steps:

Data Set Compilation: A series of this compound analogs with their corresponding biological activities (e.g., receptor binding affinity, antisecretory potency) would be collected.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be employed to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Such a model could then be used to predict the activity of novel, unsynthesized this compound analogs, thereby guiding the design of more effective compounds. For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could provide insights into the steric and electrostatic field requirements for optimal interaction with the prostaglandin E receptor.

Fragment-Based Approaches to SAR Exploration

Fragment-based drug discovery (FBDD) is a modern strategy for identifying lead compounds by screening small chemical fragments for binding to a biological target. Although specific applications of FBDD to this compound have not been detailed in available research, this methodology offers a powerful tool for exploring the SAR of its core structure.

In the context of this compound, a fragment-based approach could involve:

Screening a library of low-molecular-weight fragments for their ability to bind to the prostaglandin E receptor.

Identifying fragments that bind to specific sub-pockets of the receptor's binding site.

Growing, linking, or merging these fragments to construct novel, high-affinity ligands.

Impact of Specific Structural Moieties on Mechanistic Profiles

The biological activity of this compound is profoundly influenced by specific structural features. Research has highlighted the importance of the C-16 substitution and the integrity of the cyclopentenone ring in defining its mechanistic profile.

Role of the 16-Methoxy 16-Methyl Group in Prostaglandin Activity

The introduction of a methoxy and a methyl group at the 16-position of the prostaglandin E1 scaffold is a hallmark of this compound's design and is crucial for its distinct biological properties.

Studies on various 16-substituted prostaglandin analogs have demonstrated that this particular modification significantly enhances the antisecretory effects while reducing the diarrheogenic side effects commonly associated with prostaglandins. The stereochemistry at C-16, in conjunction with the configuration at C-15, is a critical determinant of this activity profile. The absolute configuration of C-16 in active analogs has been established through chemical methods and confirmed by spectroscopic techniques.

The presence of the 16-methoxy-16-methyl group is thought to protect the 15-hydroxyl group from metabolic oxidation, a common pathway for the inactivation of natural prostaglandins. This metabolic stability likely contributes to the enhanced potency and duration of action of this compound.

| Moiety | Impact on Prostaglandin Activity | Supporting Evidence |

|---|---|---|

| 16-Methoxy 16-Methyl Group | Increases the ratio of antisecretory to diarrheogenic action. | Synthesis and biological evaluation of diastereoisomers showed enhanced therapeutic profile. |

| Enhances metabolic stability. | The substitution is believed to hinder the enzymatic oxidation of the 15-hydroxyl group. | |

| Stereochemistry at C-16 is critical for activity. | The biological activity is highly dependent on the specific configuration of the substituents at C-16. |

Influence of Cyclopentenone Ring Modifications

The cyclopentenone ring is a core structural element of PGE1 and its analogs, including this compound. Modifications to this ring can have a profound impact on the compound's interaction with its receptor and its subsequent biological activity.

The carbonyl group at C-9 and the hydroxyl group at C-11 are particularly important for receptor binding and activation. Alterations at these positions can significantly affect the potency and selectivity of the prostaglandin analog. For example, the reduction of the C-9 keto group to a hydroxyl group, as seen in the conversion of PGEs to PGFs, results in a different pharmacological profile.

The α,β-unsaturated carbonyl system within the cyclopentenone ring of some prostaglandin metabolites (cyclopentenone prostaglandins or cyPGs) is a reactive moiety that can participate in Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins. This covalent modification can lead to biological effects that are independent of the classical G protein-coupled prostanoid receptors. While this compound itself is a PGE1 analog and not a cyPG, understanding the reactivity of the cyclopentenone ring is crucial for predicting potential metabolic pathways and off-target effects. The structural integrity of this ring is essential for maintaining the specific receptor-mediated signaling of this compound.

| Modification | Potential Impact on Mechanistic Profile | Rationale |

|---|---|---|

| Reduction of C-9 Carbonyl | Alters receptor selectivity and signaling pathway. | Changes the overall shape and hydrogen bonding capacity of the molecule, leading to differential interactions with prostaglandin receptor subtypes. |

| Modification of C-11 Hydroxyl | Affects receptor binding affinity. | This group is often involved in key hydrogen bonding interactions within the receptor binding pocket. |

| Introduction of Unsaturation | Can introduce reactivity towards cellular nucleophiles. | Formation of an α,β-unsaturated carbonyl system can lead to covalent modification of proteins, altering their function. |

Stereochemical Influences on Molecular Interactions

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in determining its pharmacological profile. For prostaglandin analogs like this compound, which possess multiple chiral centers, the specific configuration of these centers can dramatically alter their binding affinity and efficacy at their target receptors, primarily the prostaglandin E (EP) receptor subtypes.

The biological activity of prostaglandin analogs is highly dependent on the precise orientation of key functional groups. For instance, the stereochemistry of the hydroxyl groups on the cyclopentane (B165970) ring and the aliphatic side chains is crucial for receptor recognition and activation. Different stereoisomers of a prostaglandin analog can exhibit varied affinities for the different EP receptor subtypes (EP1, EP2, EP3, and EP4), leading to distinct physiological responses. While specific studies detailing the chiral separation and individual testing of this compound stereoisomers are not extensively available in publicly accessible literature, the principles derived from broader prostaglandin research are directly applicable.

Research on other prostaglandin analogs has consistently demonstrated that even a subtle change in the orientation of a single functional group can lead to a significant loss of biological activity or a switch in receptor selectivity. For example, the natural configuration of prostaglandins is essential for their potent effects, and synthetic analogs must mimic this three-dimensional structure to achieve desired therapeutic outcomes. The synthesis of specific stereoisomers is a key strategy in medicinal chemistry to develop drugs with improved therapeutic indices, where one enantiomer may be responsible for the desired activity while the other could be inactive or contribute to off-target effects.

Cheminformatics and Computational Chemistry Applications in SAR/SMR

In recent years, cheminformatics and computational chemistry have emerged as indispensable tools in drug discovery and development. These in silico approaches provide valuable insights into the complex interplay between a ligand and its receptor, thereby accelerating the design of new therapeutic agents.

Predictive Modeling of Molecular Interactions

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to establish a mathematical correlation between the structural features of a series of compounds and their biological activities. For prostaglandin analogs, 3D-QSAR models can be developed to understand how variations in stereochemistry and other structural properties influence their binding affinity to EP receptors.

These models can generate contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobic character are favorable or unfavorable for activity. For instance, a 3D-QSAR study on a series of prostaglandin E1 analogs might reveal that a bulky substituent at a specific position on the omega-chain enhances binding to the EP2 receptor, while a negatively charged group is preferred at the carboxyl-terminal for optimal EP1 receptor interaction. Although specific 3D-QSAR models for this compound are not readily found in published literature, the methodology has been successfully applied to other prostaglandin derivatives, demonstrating its potential to guide the design of more potent and selective this compound analogs.

Table 1: Hypothetical 3D-QSAR Field Contributions for EP Receptor Subtype Selectivity

| Molecular Field | EP1 Receptor Favorability | EP2 Receptor Favorability | EP3 Receptor Favorability | EP4 Receptor Favorability |

| Steric | Unfavorable for bulky groups near the cyclopentane ring. | Favorable for bulky groups on the omega-chain. | Tolerates moderate bulk on the alpha-chain. | Favorable for smaller, flexible groups on the omega-chain. |

| Electrostatic | Favorable for negative potential near the carboxyl group. | Neutral or slightly positive potential favored near the omega-chain. | Favorable for hydrogen bond donors on the cyclopentane ring. | Favorable for negative potential at the carboxyl terminus. |

| Hydrophobic | Favorable hydrophobic interactions along the alpha-chain. | Strong hydrophobic interactions favored on the omega-chain. | Moderate hydrophobicity tolerated. | Favorable hydrophobic pocket for the omega-chain. |

This table is a hypothetical representation based on general principles of prostaglandin SAR and is intended for illustrative purposes.

Virtual Screening and Ligand Design Based on SAR Insights

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a specific EP receptor subtype. This process can be guided by the insights gained from SAR and SMR studies.

Homology models of the EP receptors, built based on the crystal structures of related G-protein coupled receptors, can be used as templates for virtual screening. Potential ligands, including novel this compound analogs with varied stereochemistry, can be docked into the binding site of these receptor models. The docking scores, which estimate the binding affinity, can then be used to prioritize compounds for synthesis and biological testing.

Furthermore, the structural information gleaned from SAR studies can be used to design new ligands de novo. By understanding which stereochemical features are critical for binding and activity, medicinal chemists can rationally design novel this compound analogs with enhanced properties. For example, if SAR data indicates that a specific stereocenter is crucial for selectivity towards the EP4 receptor, new synthetic routes can be developed to produce enantiomerically pure compounds with the desired configuration at that center. This iterative process of computational design, synthesis, and biological evaluation is a powerful strategy for the development of next-generation prostaglandin-based therapeutics.

Pre Clinical Investigative Model Systems for Mechanistic Research

In Vitro Cellular and Subcellular Assays for Mechanistic Characterization

In vitro assays provide a controlled environment to investigate the direct interactions of a compound with its biological targets, free from the complexities of a whole-organism system.

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its target receptors. These assays typically use cell membranes expressing specific prostanoid receptors (EP₁, EP₂, EP₃, EP₄) and a radiolabeled ligand known to bind that receptor. The ability of a test compound, such as Mexiprostil, to displace the radioligand is measured, from which its binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) can be calculated. nih.gov

Studies on various prostaglandin (B15479496) E analogs have been conducted to define the EP-receptor subtypes involved in specific physiological responses. In a rabbit skin model of inflammation, this compound was evaluated alongside other PGE analogs for its ability to act as a vasodilator and to potentiate plasma exudation, effects mediated by EP receptors. patsnap.com Compared to potent agonists like PGE₂, this compound was found to be a weaker vasodilator and a weaker potentiator of exudation. patsnap.com This suggests a lower relative affinity or efficacy at the specific EP receptor subtypes (likely EP₂) that mediate these effects in this tissue. patsnap.com

Interactive Table: Comparative Activity of PGE Analogs in Rabbit Skin

This table summarizes the relative potencies of various PGE analogs in inducing vasodilation and potentiating plasma exudation, as described in research by Marr & Jones (1995). patsnap.com

| Compound | Vasodilator Potency | Potentiation of FMLP Exudation | Potentiation of Bradykinin (B550075) (BK) Exudation | Implied EP Receptor Activity |

|---|---|---|---|---|

| **Prostaglandin E₂ (PGE₂) ** | Potent | Potent | Potent | Potent Agonist |

| Misoprostol | Potent | Potent | Potent | Potent Agonist |

| This compound | Weaker | Weaker | Weaker | Weaker Agonist |

| Sulprostone (B1662612) | Inactive | Inactive | Modest | Selective EP₃ Agonist |

Cell-Based Reporter Gene Assays for Pathway Activation

Cell-based reporter gene assays are employed to quantify the activation of intracellular signaling pathways following receptor engagement. nih.gov For prostanoid receptors, these assays can confirm the functional consequence of ligand binding. Prostaglandin EP₂ and EP₄ receptors are coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). tocris.comfrontiersin.org

To measure this, cells expressing the receptor of interest (e.g., EP₄) are engineered to contain a reporter gene, such as luciferase, under the control of a cAMP Response Element (CRE) promoter. researchgate.net When an agonist like this compound binds to the receptor and elevates cAMP levels, the CRE promoter is activated, driving the expression of the luciferase enzyme. The resulting light output, measured with a luminometer, provides a quantitative measure of pathway activation. nih.govresearchgate.net

While this methodology is standard for characterizing EP receptor agonists, specific studies utilizing reporter gene assays to detail the pathway activation by this compound are not prominently available in the reviewed literature. Based on its structure and the known mechanisms of similar PGE₁ analogs, it is hypothesized that this compound would activate EP₂/EP₄ receptors, leading to a measurable signal in a CRE-luciferase reporter assay.

Isolated Enzyme Inhibition Studies

The primary mechanism of action for prostaglandin analogs like this compound is the direct activation of prostanoid receptors. tocris.compatsnap.com Their effects are not typically mediated by the inhibition of enzymes. Enzyme inhibition is the characteristic mechanism of other drug classes, such as nonsteroidal anti-inflammatory drugs (NSAIDs), which function by blocking cyclooxygenase (COX) enzymes to prevent the synthesis of endogenous prostaglandins (B1171923). wikipedia.orgmsdmanuals.com Therefore, isolated enzyme inhibition studies are generally not a primary tool for characterizing the direct mechanistic action of receptor agonists like this compound.

Ex Vivo Tissue Culture Models for Mechanistic Exploration

Ex vivo models utilize intact tissues maintained in a viable state outside the organism, offering a bridge between cellular assays and in vivo studies. These systems preserve the native cellular architecture and interactions, allowing for the investigation of integrated physiological responses. dmt.dk

Organ Bath Studies for Smooth Muscle Modulation

Organ bath systems are a classic pharmacological tool used to measure the contractile or relaxant properties of a compound on isolated smooth muscle strips. dmt.dk Tissues such as stomach antrum, uterus, or blood vessels are mounted in a chamber containing a physiological salt solution (e.g., Krebs buffer) at a stable temperature and continuously bubbled with gas. mdpi.comfrontiersin.org The tissue is connected to a force transducer, which records changes in muscle tension upon addition of the test compound. mdpi.com

This compound, also known as MDL-646, has been identified as a potent agent for gastric cytoprotection and as an inhibitor of gastric acid secretion. researchgate.netijpp.com Organ bath studies using isolated gastric smooth muscle strips can be used to investigate whether these effects involve direct modulation of muscle contractility. mdpi.comnih.gov Furthermore, as a PGE₁ analog, this compound is expected to have effects on uterine smooth muscle. Prostaglandins of the E and F series are well-known modulators of myometrial contractility. uoanbar.edu.iqogmagazine.org.au Studies on its analog, misoprostol, have extensively characterized its contractile effects on isolated uterine tissue. nih.gov Research has also documented the luteolytic activity of this compound in hamsters, indicating its significant effects on reproductive tissues. researchgate.net In studies on vascular smooth muscle, this compound was shown to be a vasodilator, although weaker than PGE₂. patsnap.com

Interactive Table: Summary of Expected Effects of this compound in Organ Bath Studies

This table summarizes the documented or anticipated effects of this compound on various isolated smooth muscle tissues based on available literature. patsnap.comresearchgate.netogmagazine.org.au

| Tissue Type | Primary Receptors | Expected/Reported Effect of this compound |

|---|---|---|

| Gastric Smooth Muscle | EP Receptors | Modulation of contractility contributing to cytoprotective effects. |

| Vascular Smooth Muscle | EP₂/EP₄ Receptors | Relaxation (Vasodilation) |

| Uterine Smooth Muscle | EP/FP Receptors | Contraction |

Perfused Tissue Models for Receptor Response Analysis

Perfused tissue models represent a higher level of ex vivo complexity, where the vascular system of an isolated organ is cannulated and continuously supplied with a physiological perfusate. This method allows for the study of drug effects while maintaining a more physiological environment and preserving local cell-to-cell communication, including neural and paracrine signaling.

For a compound like this compound, a perfused stomach preparation could be used to analyze its effects on gastric acid and mucus secretion in response to various stimuli (e.g., histamine, gastrin). caldic.comteachmeanatomy.info This model allows for the collection and analysis of the secreted fluid while monitoring vascular responses. Similarly, an ex vivo gastric chamber model in rats has been used to study the cytoprotective mechanisms of other prostaglandin analogs. nih.gov In this model, agents were applied topically to the mucosa, and the subsequent increase in secreted fluid volume was measured as a key component of cytoprotection. nih.gov Although specific studies detailing the use of perfused tissue models for this compound were not identified in the searched literature, these methodologies are central to fully characterizing the integrated tissue-level effects of such gastroprotective agents.

In Vivo Animal Model Systems for Pathway and Receptor Research (Non-Clinical Endpoint Focused)

Pre-clinical research into the mechanisms of action of prostaglandin analogs like this compound often utilizes in vivo animal models. These systems are essential for understanding the complex interactions between a compound, its receptors, and subsequent biological pathways in a living organism, without focusing on ultimate clinical outcomes. drugbank.com Such models allow for the detailed investigation of molecular and cellular events in a controlled setting.

Models for Investigating Inflammatory Mediator Potentiation

To investigate how prostaglandin E (PGE) analogs like this compound influence inflammation, researchers have employed specific animal models designed to measure the potentiation of inflammatory mediators. One such key model is the rabbit skin model of inflammation. patsnap.com This model is particularly useful for assessing two critical components of the inflammatory response: vasodilation (the widening of blood vessels) and plasma exudation (the leakage of fluid from blood vessels into the surrounding tissue).

In this model, the test compound is administered to a specific site on the skin, and its effects on blood flow and vascular permeability are measured. To study the potentiation of inflammation, the compound is administered alongside known inflammatory mediators. These mediators can include substances like bradykinin (BK) and N-Formylmethionyl-leucyl-phenylalanine (FMLP), a leukocyte-dependent mediator of inflammation. patsnap.com By measuring the increase in plasma exudation caused by BK or FMLP in the presence of the prostaglandin analog, researchers can quantify the compound's ability to potentiate the inflammatory response.

A study utilizing this rabbit skin model investigated the interactions between various PGE analogs, including this compound, and the inflammatory mediators BK and FMLP. patsnap.com The research aimed to characterize the specific prostaglandin E (EP) receptor subtypes involved in these inflammatory processes. The findings indicated that this compound was a weaker vasodilator and, consequently, a weaker potentiator of both BK- and FMLP-induced exudation when compared to other potent analogs like PGE2 and Misoprostol. patsnap.com The analysis suggested that vasodilation is a primary mechanism through which PGE compounds enhance plasma exudation, pointing to the involvement of the EP2-receptor subtype. patsnap.com

Table 1: Comparative Potentiation of Inflammatory Mediators by Prostaglandin E Analogs in a Rabbit Skin Model

| Compound Group | Included Analogs | Vasodilation Potency | Potentiation of BK & FMLP Exudation |

|---|---|---|---|

| Potent Analogs | PGE2, Misoprostol, Nocloprost | Potent | Potent |

| Weaker Analogs | This compound , Butaprost, 11-deoxy PGE1 | Weaker | Weaker |

| Non-Vasodilators | Sulprostone, GR 63779X | None | No potentiation of FMLP exudation |

Data sourced from a study on prostaglandin E analog interactions in a rabbit skin model of inflammation. patsnap.com

Assessment of Cellular and Molecular Responses in Specific Tissues

The assessment of cellular and molecular responses to this compound in specific tissues is intrinsically linked to its receptor interactions. Prostaglandin E analogs exert their effects by binding to a family of four G protein-coupled receptors: EP1, EP2, EP3, and EP4. wikipedia.orgresearchgate.net Each receptor subtype is linked to different intracellular signaling pathways and can trigger distinct, sometimes opposing, physiological responses. wikipedia.org

In the context of the rabbit skin inflammation model, the tissue response to this compound was characterized by modest vasodilation and a corresponding modest increase in plasma exudation. patsnap.com This tissue-level response is a direct result of the compound's interaction with EP receptors on vascular smooth muscle and endothelial cells. The study's findings pointed towards the EP2 receptor as the likely mediator of the observed vasodilation and subsequent potentiation of inflammation. patsnap.com Activation of EP2 and EP4 receptors is known to increase intracellular cyclic AMP (cAMP), a signaling molecule that typically leads to smooth muscle relaxation and vasodilation. wikipedia.orgresearchgate.net

Conversely, other analogs in the study that are potent EP3 agonists, such as Sulprostone, did not cause vasodilation or potentiate FMLP-induced exudation. patsnap.com This highlights the tissue-specific and receptor-specific nature of the molecular response. The cellular response in the rabbit skin tissue upon exposure to this compound involves the activation of the EP2 signaling cascade in vascular cells, leading to the observed physiological effects.

Table 2: Prostaglandin Receptor Subtypes and Associated Inflammatory Responses

| Receptor Subtype | Primary Signaling Pathway | Role in Inflammation (General) | Implied Role in this compound's Action (in Rabbit Skin Model) |

|---|---|---|---|

| EP1 | Increases intracellular Ca2+ | Pro-inflammatory, pain | Not identified as the primary mediator |

| EP2 | Increases cAMP | Pro-inflammatory (vasodilation, edema) | Suggested primary mediator for vasodilation and potentiation of exudation patsnap.com |

| EP3 | Decreases cAMP / Increases Ca2+ | Pro-inflammatory (fever, mast cell activation) | Analogs selective for this receptor did not show the same effects as this compound patsnap.com |

| EP4 | Increases cAMP | Pro-inflammatory (chronic inflammation) | Not explicitly ruled out, but EP2 was highlighted patsnap.com |

This table synthesizes general knowledge of EP receptor functions wikipedia.orgresearchgate.net with specific findings from the in vivo study involving this compound. patsnap.com

Historical and Methodological Development in Mexiprostil Research

Early Hypotheses and Research Directions in Prostaglandin (B15479496) Analogs

The journey into the therapeutic potential of prostaglandin analogs, including Mexiprostil, began with foundational discoveries about the diverse physiological roles of naturally occurring prostaglandins (B1171923). physiology.org In the mid-20th century, researchers identified these lipid-soluble acids and their effects on smooth muscle. ogmagazine.org.au Initial hypotheses centered on their involvement in a wide array of bodily functions, such as reproduction, inflammation, and the regulation of blood flow. physiology.org

Early research directions were largely driven by the observation that prostaglandins could either contract or relax smooth muscle, suggesting their potential as therapeutic agents for various conditions. ogmagazine.org.au Scientists explored their role in sperm transport, menstruation, and childbirth. physiology.org The discovery that prostaglandins are biosynthesized from essential fatty acids like arachidonic acid provided a crucial link to diet and cellular function. physiology.org

The development of synthetic prostaglandin analogs was a significant turning point. These man-made versions were designed to be more stable and have more specific effects than their natural counterparts. Prostaglandin E1 (PGE1) analogs, for instance, were investigated for their vasodilatory and antiplatelet aggregation properties. researchgate.netwikipedia.org This line of inquiry was based on the hypothesis that improving blood flow could alleviate symptoms in conditions like lumbar spinal stenosis. researchgate.net Similarly, the discovery that prostaglandin F2α could lower intraocular pressure, contrary to earlier beliefs, opened a new avenue for glaucoma treatment and led to the development of several prostaglandin analogs for this purpose. wikipedia.org

The initial clinical studies with various prostaglandin analogs, including those of the E and F series, laid the groundwork for understanding their therapeutic applications and paved the way for the development of more refined compounds like this compound. entokey.com These early investigations, though not always focused on this compound itself, established the fundamental principles and research questions that would guide its subsequent study.

Evolution of Experimental Methodologies Employed in this compound Studies

The study of this compound and other prostaglandin analogs has been shaped by an evolution in experimental research methodologies, moving from broad, observational studies to more refined and controlled clinical trials. nih.gov The foundation of this research lies in the principles of experimental design, which aim to establish cause-and-effect relationships by manipulating variables under controlled conditions. researchgate.net

Early experimental approaches often involved the use of animal models to understand the fundamental pharmacology of these compounds. For example, rabbit skin models were used to investigate the inflammatory and vasodilatory effects of various prostaglandin E analogs, including this compound. patsnap.com These studies utilized techniques like measuring xenon clearance for vasodilation and radiolabeled albumin for plasma exudation to quantify the physiological responses. patsnap.com Such preclinical studies were crucial for forming initial hypotheses about the mechanisms of action.

As research progressed, the methodologies became more sophisticated, incorporating randomized controlled trials (RCTs) to assess therapeutic efficacy in humans. researchgate.net The design of these clinical trials has itself evolved, with an increasing emphasis on aspects like randomization techniques (simple, block, stratified, and covariate adaptive) to minimize bias and ensure the comparability of treatment groups. nih.govejprarediseases.org The evolution of clinical trial methodologies also includes the development of different trial designs, such as parallel, crossover, and adaptive designs, to suit various research questions and contexts. ejprarediseases.org

Furthermore, the tools for assessing outcomes in these trials have become more precise. For instance, in ophthalmology, studies on prostaglandin analogs now routinely use techniques like optical coherence tomography (OCT) and fluorescein (B123965) angiography to diagnose and monitor conditions like cystoid macular edema. reviewofoptometry.com The importance of rigorous methodological approaches, from study design to data interpretation, is consistently emphasized to ensure the validity and reliability of research findings. researchgate.net This progression towards more robust and well-controlled experimental designs has been fundamental to understanding the specific effects of this compound.

Interdisciplinary Contributions to the Understanding of this compound's Research Significance

The comprehensive understanding of this compound's research significance is a direct result of contributions from a multitude of scientific disciplines. ijird.com This interdisciplinary approach has been crucial for tackling the complex questions surrounding its mechanism of action and potential applications. nih.gov

Key interdisciplinary contributions include:

Organic Chemistry: The synthesis of this compound and other prostaglandin analogs is a feat of organic chemistry. acs.org Chemists have developed novel synthetic routes, sometimes employing techniques like metal-catalyzed metathesis reactions, to create these complex molecules. google.com This allows for the production of specific analogs and their intermediates for research purposes.

Pharmacology: Pharmacologists have been instrumental in characterizing the biological activity of this compound. Through various experimental models, they have investigated its effects on different receptor subtypes (like EP2 and EP3 receptors) and its interactions with other biological mediators. patsnap.com

Biochemistry: Biochemists have shed light on the molecular pathways through which prostaglandin analogs exert their effects. For example, research has explored how these compounds can influence the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling. karger.com

Clinical Medicine: Clinicians from various specialties, including gastroenterology and ophthalmology, have conducted clinical trials to evaluate the therapeutic potential of prostaglandin analogs. ogmagazine.org.auwikipedia.org Their work involves designing and executing studies, as well as assessing the clinical relevance of the findings. nih.gov

Cell and Molecular Biology: Researchers in these fields investigate the cellular and molecular mechanisms underlying the effects of prostaglandin analogs. This includes studying their impact on cellular processes like adipogenesis and gene expression. oftalmoloji.org

The collaboration between these disciplines has created a more holistic understanding of this compound, from its chemical structure to its physiological effects and potential therapeutic applications. ed.ac.uk This integrated approach is a hallmark of modern biomedical research and has been vital for advancing our knowledge of this specific prostaglandin analog. ijird.com

Impact of this compound Research on Broader Prostaglandin Analog Development

Research into this compound and its specific properties has contributed to the broader field of prostaglandin analog development. While this compound itself may not be as widely known as some other analogs, the studies involving it have added to the collective knowledge base that has driven the evolution of this class of compounds.

Investigations into this compound's effects, particularly its vasodilatory properties and its interactions with specific prostaglandin receptors, have helped to refine the understanding of structure-activity relationships among prostaglandin E analogs. patsnap.com This knowledge is crucial for designing new analogs with more targeted and potent effects. For example, studies comparing this compound with other analogs like Misoprostol and Butaprost have provided valuable data on the role of EP2-receptor subtypes in mediating vasodilation and inflammation. patsnap.com

The methodologies developed and employed in this compound research, from preclinical animal models to clinical trial designs, have also been part of the broader evolution of experimental approaches for studying all prostaglandin analogs. nih.govresearchgate.net These refined methods allow for more precise and reliable assessments of the efficacy and mechanisms of action of new compounds.

In essence, the research on this compound is a piece of the larger puzzle of prostaglandin analog development. Each study, regardless of its specific focus, contributes to a deeper understanding that fuels the ongoing search for new and improved therapeutic agents within this important class of molecules.

Emerging Research Avenues and Theoretical Extensions for Mexiprostil

Exploration of Unconventional Mechanistic Pathways

While the primary mechanism of Mexiprostil is understood to be its agonist activity at prostaglandin (B15479496) receptors, emerging research into the broader family of prostanoids suggests the potential for more complex and unconventional signaling pathways that warrant investigation.

Receptor Heterodimerization: Prostanoid receptors have been found to form heterodimers with other receptor subtypes, both within the prostanoid family and with non-prostanoid receptors. This dimerization can alter signaling outputs and create novel ligand recognition sites researchgate.net. Future research could explore whether this compound's binding to its primary EP receptor target induces the formation of such heterodimeric complexes, potentially leading to signaling cascades that are distinct from those activated by the receptor in its monomeric state.

Non-Receptor Mediated Actions: Certain classes of prostaglandins (B1171923), particularly cyclopentenone prostaglandins, exert biological effects independent of G-protein coupled prostanoid receptors. researchgate.net These actions often involve direct interaction with intracellular signaling proteins and transcription factors, such as nuclear factor κB (NF-κB). researchgate.net Investigating whether this compound or its metabolites can engage in such off-target interactions could reveal novel anti-inflammatory or cytoprotective mechanisms.

Influence on Cellular Processes: Prostaglandin E1, the parent compound of this compound, has been observed to induce significant bone formation (hyperostosis) through mechanisms that may involve a pronounced vascular reaction within the bone's periosteum. nih.gov This suggests that this compound could have effects on tissue remodeling and vascular biology that extend beyond its known gastrointestinal applications. Exploring these potential pathways could open up new therapeutic indications for this compound itself or for next-generation analogs. nih.gov The signaling cascades involved may include fast-responsive intracellular mechanisms like the mitogen-activated protein kinase (MAPK) pathway, which is known to be activated by prostaglandin analogs. nih.gov

Design of Next-Generation Prostaglandin Analogs Based on this compound's Core Structure

The chemical scaffold of this compound provides a valuable starting point for the rational design of new prostaglandin analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this endeavor.

Structural Modifications for Enhanced Selectivity: The diverse physiological effects of prostaglandins are mediated by different receptor subtypes (e.g., EP1, EP2, EP3, EP4), which are coupled to distinct intracellular signaling pathways. researchgate.netresearchgate.net By systematically modifying the core structure of this compound, it is possible to design new molecules that selectively target a single EP receptor subtype. For instance, studies on other PGE1 analogs have shown that introducing a double bond at specific positions or modifying the omega side chain can dramatically increase receptor selectivity and potency. researchgate.net Applying these principles to this compound could yield novel compounds with more targeted therapeutic effects and fewer side effects.

Computational and SAR-Driven Design: Modern drug design integrates computational modeling with traditional synthesis and biological testing. nih.gov Using this compound's structure as a foundation, computational methods can predict how structural changes will affect binding affinity and receptor activation. nih.gov For example, modifying the ester group or reducing it to an alcohol can create more stable derivatives. researchgate.net This target-based SAR approach, which has been successfully used to develop potent and selective inhibitors for other enzymes, can accelerate the discovery of promising new prostaglandin analogs. nih.gov The ultimate goal is to develop novel therapeutic entities by optimizing the molecular structure for a specific biological activity, such as bone formation or selective anti-inflammatory action. researchgate.netnih.gov

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insights

To achieve a holistic understanding of this compound's biological impact, it is essential to move beyond single-pathway analyses and embrace a systems-biology approach. Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide the tools for such comprehensive investigations. nih.govresearchgate.nethumanspecificresearch.org

Genomics and Transcriptomics: These technologies can identify the full range of genes and RNA transcripts whose expression is altered in response to this compound treatment. humanspecificresearch.org This could reveal the genetic basis of its therapeutic effects and identify novel biomarkers for treatment response.

Proteomics: Mass spectrometry-based proteomics allows for the large-scale study of proteins and their post-translational modifications. nih.govnih.gov Applying proteomics to cells or tissues treated with this compound can identify all the proteins involved in its signaling network, from cell surface receptors to downstream effector proteins. nih.govbaker.edu.au This can provide a detailed map of the signaling cascades activated by the compound and how they are regulated. nih.govbaker.edu.au

Metabolomics: Metabolomics focuses on the comprehensive analysis of small-molecule metabolites within a biological system. creative-proteomics.com This approach can be used to trace the metabolic fate of this compound and to understand how it alters cellular metabolism. creative-proteomics.com Metabolite profiling can provide insights into the biochemical pathways affected by the drug and aid in the discovery of biomarkers for its activity. creative-proteomics.com

The true power of these technologies lies in their integration. A multi-omics approach can build a comprehensive model of this compound's mechanism of action, linking genetic variations to changes in protein expression and metabolic function, thereby providing unprecedented insights into its biological effects. rsc.orgnih.gov

Table 1: Potential Applications of Omics Technologies in this compound Research This table is interactive. Click on the headers to sort.

| Omics Technology | Potential Application for this compound Research | Key Insights Gained |

|---|---|---|

| Genomics | Identify genetic variants that influence patient response to this compound (pharmacogenomics). | Personalized medicine strategies; prediction of efficacy. |

| Transcriptomics | Profile changes in gene expression in target tissues (e.g., gastric mucosa) following this compound administration. | Understanding of downstream genetic regulation; identification of novel drug targets. |

| Proteomics | Identify the complete set of proteins that interact with this compound or are part of its signaling cascade. Analyze post-translational modifications. | Detailed mapping of signaling pathways; discovery of unconventional protein interactions. nih.gov |

| Metabolomics | Trace the metabolic breakdown of this compound and analyze its impact on the cellular metabolome. | Understanding of drug metabolism and clearance; identification of metabolic biomarkers of drug effect. creative-proteomics.com |

| Multi-Omics | Integrate data from all omics platforms to build a comprehensive systems-level model of this compound's action. | Holistic view of drug mechanism; discovery of complex interactions between genes, proteins, and metabolites. rsc.org |

Theoretical Frameworks for Predicting and Explaining Prostaglandin Analog Behavior

The development of sophisticated theoretical and computational models provides a powerful framework for predicting and explaining the behavior of prostaglandin analogs like this compound at the molecular and systemic levels.

Molecular Dynamics (MD) Simulations: MD simulations are computational techniques that model the physical movements of atoms and molecules over time. nih.gov These simulations can provide a detailed, dynamic view of how this compound binds to its receptor, the conformational changes it induces, and how this information is transferred across the cell membrane to initiate a signal. researchgate.netaphrc.org Such insights are crucial for understanding the molecular basis of its action and for designing more effective analogs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical methods that correlate the chemical structure of a compound with its biological activity. mdpi.com By developing a QSAR model for a series of prostaglandin analogs based on the this compound scaffold, researchers can predict the activity of new, unsynthesized compounds. This allows for the virtual screening of large chemical libraries, saving significant time and resources in the drug discovery process. mdpi.com

Mathematical Modeling of Signaling Pathways: The signaling pathways initiated by prostaglandin receptors are complex, involving numerous feedback loops and crosstalk between different pathways. researchgate.net Mathematical models can be developed to simulate the dynamics of these networks, helping to explain and predict the cellular response to different concentrations of a ligand like this compound. researchgate.net These models can provide insights into why different receptor subtypes (e.g., EP2 and EP4) can have different signaling kinetics even when activated by the same ligand. researchgate.net

These theoretical frameworks, when validated by experimental data, provide a robust platform for advancing our understanding of prostaglandin biology and for accelerating the development of next-generation therapeutics targeting these important pathways.

Q & A

Q. What frameworks guide the ethical use of animal models in this compound toxicity studies?

- Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Justify species selection based on translational relevance and minimize sample sizes via power calculations. Include ethical approval statements and detail humane endpoints in the “Materials and Methods” .

Tables for Reference

(Hypothetical examples based on methodological guidelines)

| Parameter | In Vitro (IC₅₀) | In Vivo (ED₅₀) | Statistical Significance (p-value) |

|---|---|---|---|

| Target Inhibition | 12 nM | 15 mg/kg | <0.001 |

| Off-Target Activity | 450 nM | N/A | 0.12 |

| Metabolic Half-Life | N/A | 4.2 hours | <0.01 |

Table 1. Comparative efficacy and pharmacokinetic data for this compound across experimental models. Data sourced from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.